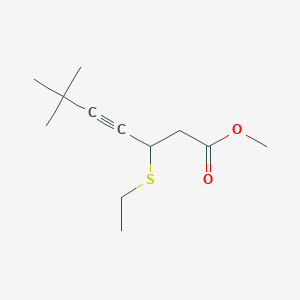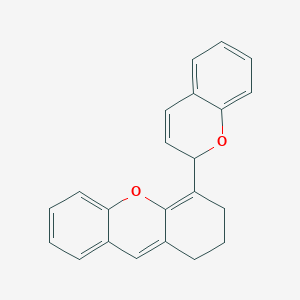
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene is a complex organic compound that belongs to the class of flavanones. These compounds are characterized by a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives . Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene typically involves the condensation of appropriate benzopyran and xanthene derivatives under controlled conditions. One common method involves the use of acid catalysts to facilitate the reaction between 2H-1-benzopyran and 2,3-dihydro-1H-xanthene . The reaction conditions often include elevated temperatures and the presence of a solvent such as ethanol or methanol to ensure proper mixing and reaction progression.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromones: These are naturally occurring phenolic derivatives of chromone and are isomers of coumarin.
Uniqueness
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene is unique due to its specific structural features and the combination of benzopyran and xanthene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
92569-88-5 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-(2H-chromen-2-yl)-2,3-dihydro-1H-xanthene |
InChI |
InChI=1S/C22H18O2/c1-3-10-19-15(6-1)12-13-21(23-19)18-9-5-8-17-14-16-7-2-4-11-20(16)24-22(17)18/h1-4,6-7,10-14,21H,5,8-9H2 |
Clé InChI |
RKOGIDCLQAJCRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC=CC=C3OC2=C(C1)C4C=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
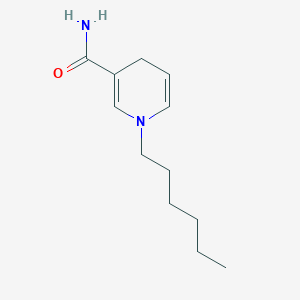
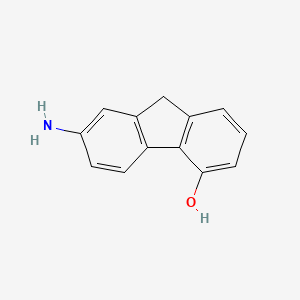

![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
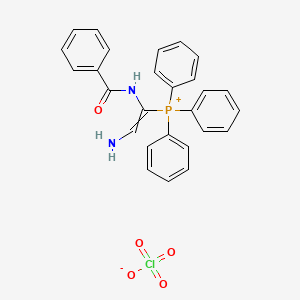
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
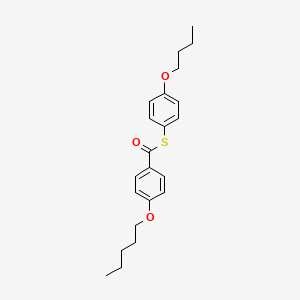
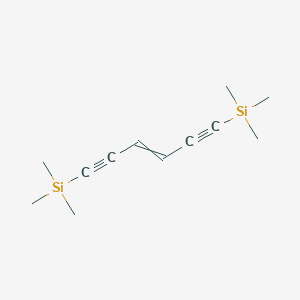
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
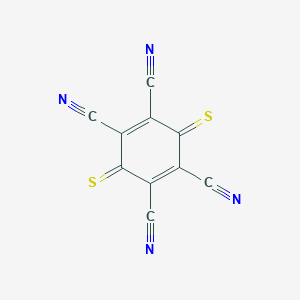
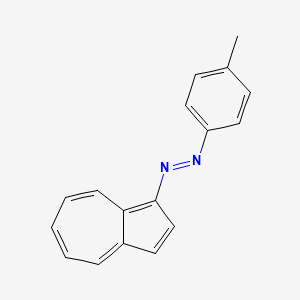
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
